1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound featuring a piperidine core substituted with a benzyloxymethyl group at the 4-position and a 2-fluorophenoxy moiety attached to an ethanone side chain. This structure combines lipophilic (benzyloxy, fluorophenyl) and polar (piperidine, ethanone) elements, making it a candidate for pharmacological studies, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c22-19-8-4-5-9-20(19)26-16-21(24)23-12-10-18(11-13-23)15-25-14-17-6-2-1-3-7-17/h1-9,18H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTDQFATIRLXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group is introduced via a nucleophilic substitution reaction, where a benzyloxy methyl halide reacts with the piperidine ring.
Attachment of the Fluorophenoxy Ethanone Moiety: The final step involves the reaction of the intermediate compound with a fluorophenoxy ethanone derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The benzyloxy methyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Research Findings
- Fluorine’s Role: The 2-fluorophenoxy group in the target compound enhances metabolic stability and target affinity, a trend observed in fluorinated analogs like Vandetanib derivatives .
- Piperidine vs. Piperazine : Piperazine analogs (e.g., CAS 1173246-43-9) exhibit higher aqueous solubility but may face faster renal clearance due to reduced lipophilicity .
- Steric Effects : Pyrrolidine-containing analogs (e.g., CAS 2034469-28-6) demonstrate prolonged half-lives due to conformational rigidity, though at the cost of synthetic complexity .
Biological Activity
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which could have implications in treating neurological disorders.
Biological Activity Overview
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of compounds structurally related to this compound demonstrated significant inhibition of neurodegeneration in animal models. The mechanism was linked to the modulation of cholinergic pathways, suggesting potential therapeutic applications in Alzheimer's disease.
Case Study 2: Tyrosinase Inhibition
Another investigation focused on the compound's ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. The results indicated that related compounds exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, highlighting their potential as effective agents in treating hyperpigmentation disorders.
Comparative Analysis with Related Compounds
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential neuroprotective and antimelanogenic |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 0.18 | Tyrosinase inhibitor |
| Noncompetitive inhibitor 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | TBD | Tyrosinase inhibition |
Q & A
Q. Optimization strategies :
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
- Solvent systems : Anhydrous conditions to prevent hydrolysis of intermediates .
- Reaction monitoring : TLC or HPLC to track progress and minimize side products .
Advanced: How can discrepancies between calculated and experimental elemental analysis data be resolved during characterization?
Discrepancies (e.g., in carbon/hydrogen content) often arise from hydration , solvent retention , or incomplete purification . Methodological solutions include:
- Repeat analysis : Confirm results using alternative techniques (e.g., mass spectrometry).
- Purity assessment : HPLC with UV detection (e.g., 95% purity threshold at 254 nm) .
- Thermogravimetric analysis (TGA) : Detect residual solvents or moisture .
Basic: Which spectroscopic methods are most effective for structural confirmation?
- ¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.15–7.34 ppm, piperidine methylene at δ 3.45–3.57 ppm) and carbonyl carbons (δ ~200 ppm) .
- HPLC : Verify purity and retention time consistency (e.g., 13.036 min for related derivatives) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) .
Advanced: How can computational chemistry predict this compound’s bioactivity before in vitro assays?
- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock.
- QSAR modeling : Correlate structural features (e.g., fluorine substitution, logP) with activity data from analogs .
- ADMET prediction : Assess solubility, metabolic stability, and toxicity via tools like SwissADME .
Basic: What safety precautions are critical during synthesis?
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., acetyl chloride) and wear PPE (gloves, goggles) .
- Emergency protocols : Immediate rinsing for skin/eye contact and inhalation management (e.g., fresh air ventilation) .
- Waste disposal : Segregate halogenated by-products (e.g., brominated intermediates) for specialized treatment .
Advanced: How does the 2-fluorophenoxy group influence physicochemical properties?
- Electronic effects : Fluorine’s electronegativity enhances electron-withdrawing behavior, stabilizing the phenoxy group and altering reactivity in nucleophilic substitutions .
- Lipophilicity : Increases logP (~2.5–3.0), improving membrane permeability but potentially reducing solubility .
- Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo .
Basic: How are common by-products identified and separated?
- By-product sources : Unreacted starting materials (e.g., residual benzyloxy precursors) or over-alkylated derivatives.
- Detection : TLC (Rf comparison) or GC-MS for volatile impurities .
- Purification : Gradient elution in column chromatography or preparative HPLC .
Advanced: What strategies improve yield in scaled-up synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., Friedel-Crafts) .
- Catalyst recycling : Immobilize Lewis acids on silica supports to reduce waste .
- Process analytical technology (PAT) : Real-time monitoring via in-line spectroscopy to adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
